3-Ethyl-2-thioxo-1,3-oxazolidin-5-one
Description
Overview of Oxazolidinone and Thioxo-oxazolidinone Scaffolds in Chemical Research
Oxazolidinone scaffolds, particularly 2-oxazolidinones, are of immense interest in chemical research, primarily due to their wide-ranging biological activities. nih.gov They are a cornerstone in medicinal chemistry, recognized as a class of synthetic antibacterial agents effective against multi-resistant gram-positive pathogens. nih.gov The first member of this class to be approved for clinical use was Linezolid, which inhibits bacterial protein synthesis through a unique mechanism involving binding to the 50S ribosomal subunit. nih.govnih.gov This mode of action allows them to be effective against bacteria that have developed resistance to other classes of antibiotics. researchgate.net Beyond antibacterial applications, oxazolidinone derivatives have been investigated for a variety of other therapeutic areas, including as antituberculosis, anticancer, and anti-inflammatory agents. nih.gov
The replacement of the oxygen atom of a carbonyl group with a sulfur atom to form a thione (or thiocarbonyl) is a common strategy in medicinal chemistry to modulate a compound's properties. While the 2-thioxo-1,3-oxazolidin-5-one system is less documented than its 2-oxo counterpart, the chemistry of related thioxo-heterocycles, such as 1,3-oxazolidine-2-thiones, has been explored. psu.edunih.gov These thione derivatives are also investigated for their biological activities and serve as versatile intermediates in organic synthesis. psu.eduresearchgate.net The introduction of the sulfur atom can influence the molecule's electronic distribution, lipophilicity, and ability to coordinate with metal ions, potentially altering its biological target interactions and pharmacokinetic profile. researchgate.net
Historical Context and Evolution of Research on 2-Thioxo-1,3-oxazolidin-5-one Systems
The historical development of the specific 2-thioxo-1,3-oxazolidin-5-one ring system is not as clearly chronicled as that of its more famous relatives. However, its origins can be understood within the broader evolution of research on related heterocyclic scaffolds.
The parent 2-oxazolidinone (B127357) ring system was first reported in 1888 by German chemist Siegmund Gabriel. wikipedia.org His initial work involved treating bromoethylamine hydrobromide with silver carbonate, which produced the simple heterocyclic ring. wikipedia.org This foundational discovery paved the way for extensive exploration of this chemical class over the next century. The most significant evolution in oxazolidinone research was its development as a class of antibiotics by DuPont and Upjohn (later Pharmacia & Upjohn) in the late 20th century, culminating in the FDA approval of Linezolid in 2000. nih.govnih.gov
In a parallel development, research into sulfur-containing analogues was also progressing. The closely related rhodanine (B49660) (2-thioxo-1,3-thiazolidin-4-one) system, which contains a sulfur atom instead of an oxygen at the 1-position of the ring, saw significant research early on. For instance, rhodanine-3-acetic acid was first prepared in 1908, and its derivatives were quickly studied for various applications. nih.gov Research into 1,3-oxazolidine-2-thiones (lacking the C5-ketone) also contributed to the understanding of thionated heterocycles. psu.edu The synthesis and study of the 2-thioxo-1,3-oxazolidin-5-one system likely emerged from this collective knowledge, representing a hybrid scaffold that combines features of both the oxazolidinone and thioxo-heterocycle families.
Structural Significance of the 3-Ethyl Moiety in 2-Thioxo-1,3-oxazolidin-5-one Derivatives
Structure-activity relationship (SAR) studies on various classes of oxazolidinones have demonstrated that the nature of the N3-substituent is crucial for biological activity. nih.govresearchgate.net This position is often modified to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile. The introduction of an alkyl group, such as ethyl, directly impacts several key parameters:
Lipophilicity: Small alkyl groups like ethyl can increase the compound's lipophilicity (fat-solubility) compared to an unsubstituted (N-H) parent compound. This can influence its ability to cross cell membranes and its distribution within biological systems.
Steric Interactions: The ethyl group provides steric bulk that can influence how the molecule binds to its biological target. In the context of antibacterial oxazolidinones that target the ribosome, substituents at this position can interact with specific pockets within the binding site, affecting potency and spectrum of activity. nih.gov
Metabolic Stability: The N-substituent can affect the metabolic stability of the compound. An N-H bond can be a site for metabolic conjugation, whereas an N-ethyl group may alter the metabolic pathways, potentially leading to a longer half-life.
While specific research on the 3-ethyl group in the context of the 2-thioxo-1,3-oxazolidin-5-one ring is limited, the principles derived from extensive studies on other oxazolidinones suggest that this moiety is not merely a passive component. ukhsa.gov.uk It is an integral part of the molecular design, influencing the compound's physical, chemical, and biological characteristics.
Data Tables
Table 1: Comparison of Related Heterocyclic Scaffolds
| Feature | 2-Oxazolidinone wikipedia.org | 2-Thioxo-1,3-oxazolidin-5-one | Rhodanine (2-Thioxo-1,3-thiazolidin-4-one) nih.gov | 1,3-Oxazolidine-2-thione nih.gov |
| Ring Heteroatom (Position 1) | Oxygen | Oxygen | Sulfur | Oxygen |
| Group at Position 2 | C=O (Ketone) | C=S (Thione) | C=S (Thione) | C=S (Thione) |
| Group at Position 5 | CH₂ | C=O (Ketone) | CH₂ | CH₂ |
| Key Structural Class | Oxazolidinone | Thioxo-oxazolidinone | Thiazolidinone | Oxazolidinethione |
Structure
3D Structure
Properties
CAS No. |
6966-56-9 |
|---|---|
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
3-ethyl-2-sulfanylidene-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C5H7NO2S/c1-2-6-3-4(7)8-5(6)9/h2-3H2,1H3 |
InChI Key |
PJVKNCAANNBLTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)OC1=S |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Ethyl 2 Thioxo 1,3 Oxazolidin 5 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Analysis of the 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one Core and Substituents
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. In the case of this compound, the ¹H NMR spectrum reveals characteristic signals corresponding to the ethyl substituent and the oxazolidine (B1195125) ring protons.
The ethyl group protons typically appear as a downfield quartet for the methylene (B1212753) (-CH₂-) group and an upfield triplet for the methyl (-CH₃) group, a result of spin-spin coupling. The methylene protons of the oxazolidine ring (-CH₂-O- and -CH₂-N-) would present distinct signals, with their chemical shifts influenced by the adjacent heteroatoms. For instance, in related oxazolidinone structures, the methylene protons adjacent to the oxygen atom are generally observed at a lower field compared to those adjacent to the nitrogen atom.
Interactive ¹H NMR Data Table for a Related Structure (2-Thioxo-3-N-(2-ethoxyphenyl)thiazolidin-4-one) nih.gov
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| O-CH₂-CH₃ | 1.33 | triplet | 6.95 |
| O-CH₂ -CH₃ | 4.06, 4.10 | octet | 2.27, 6.95 |
| CH₂ -S | 4.18 | AB system | 18.11 |
| Aryl-H | 7.04-7.16 | multiplet |
Note: This data is for a structurally similar compound and serves as an illustrative example of the types of signals expected.
¹³C NMR Spectroscopy for Carbon Framework Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) of the lactone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm. The thiocarbonyl carbon (C=S) would also appear at a low field, often exceeding 200 ppm in similar thiazolidinone structures. nih.gov The carbons of the ethyl group and the oxazolidine ring will have characteristic chemical shifts that aid in the complete assignment of the carbon framework. For example, in a related compound, 2-thioxo-3-N-(2-ethoxyphenyl)thiazolidin-4-one, the methylene carbon of the thiazolidine (B150603) ring appears at approximately 36 ppm. nih.gov
Interactive ¹³C NMR Data Table for a Related Structure (2-Thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one) nih.gov
| Carbon Atom | Chemical Shift (δ, ppm) |
| CH₂ | 36.27 |
| OCH₃ | 55.84 |
| Aryl Carbons | 112.36, 121.22, 123.39, 129.87, 131.47, 154.17 |
| C =S | 172.99 |
| C =O | 200.99 |
Note: This data is for a structurally similar compound and serves as an illustrative example of the types of signals expected.
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Complex Derivative Structures
For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are invaluable. Correlation SpectroscopY (COSY) helps establish proton-proton coupling networks, confirming the connectivity of adjacent protons, such as those within the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure, including the placement of substituents on the heterocyclic core.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the lactone ring, typically appearing in the region of 1750-1780 cm⁻¹. The thiocarbonyl (C=S) stretching vibration is generally weaker and appears at a lower frequency, often around 1200-1300 cm⁻¹. nih.gov The C-N and C-O stretching vibrations within the oxazolidine ring would also produce characteristic signals. The presence of the ethyl group would be confirmed by C-H stretching and bending vibrations.
Interactive IR Absorption Data Table for a Related Structure (2-Thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one) nih.gov
| Functional Group | Absorption Frequency (cm⁻¹) |
| C=O | 1753 |
| C=S | 1257 |
Note: This data is for a structurally similar compound and serves as an illustrative example of the characteristic absorption bands.
Mass Spectrometry (MS) in Molecular Structure Determination and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision. This data is crucial for confirming the molecular formula of this compound. By comparing the experimentally determined exact mass with the calculated theoretical mass, the elemental composition can be confidently established, distinguishing it from other compounds with the same nominal mass. Further analysis of the fragmentation pattern in the mass spectrum can provide additional structural information, revealing characteristic fragments resulting from the cleavage of the ethyl group or the oxazolidine ring.
Fragmentation Patterns and Structural Information from MS
The mass spectrum of this compound is anticipated to exhibit a series of characteristic fragmentation pathways under electron ionization (EI). The stability of the molecular ion and the subsequent fragmentation will be dictated by the inherent bond strengths and the stability of the resulting fragment ions and neutral losses. Based on studies of similar heterocyclic systems, several key fragmentation routes can be proposed. researchgate.netscispace.comsapub.orgraco.cat
A primary fragmentation pathway would likely involve the cleavage of the ethyl group from the nitrogen atom. This would result in the loss of an ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement or the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a prominent ion corresponding to the N-de-ethylated ring.
Another significant fragmentation would be the cleavage of the oxazolidinone ring itself. This could occur through several competing pathways:
Loss of Carbon Monoxide (CO): The lactone carbonyl group at position 5 can be readily lost as a neutral CO molecule (28 Da), a common fragmentation for cyclic esters.
Loss of Carbonyl Sulfide (COS): The thione group at position 2 can be eliminated as COS (60 Da).
Ring Opening and Subsequent Cleavages: The five-membered ring could undergo initial bond cleavage, for instance, between O1-C5 or N3-C2, followed by a cascade of further fragmentations.
The relative abundance of the fragment ions will be influenced by the stability of the resulting cationic species. For instance, fragments where the charge is stabilized by the nitrogen or sulfur atoms would be expected to be more prominent.
To illustrate potential fragmentation patterns, the following table outlines the major fragments observed in the mass spectrum of a related compound, 2-Oxazolidinone (B127357), which lacks the ethyl and thioxo groups but shares the core oxazolidine ring. nih.govnist.gov
| Fragment (m/z) | Proposed Structure/Identity | Relative Intensity (%) |
| 87 | [M]⁺ (Molecular Ion) | 99.99 |
| 59 | [M - CO]⁺ | 59 |
| 57 | [M - CH₂O]⁺ | 24 |
| 56 | [M - CH₃NO]⁺ | 18 |
| 41 | [C₃H₅]⁺ | 29 |
Table 1: Major fragmentation peaks for 2-Oxazolidinone observed in GC-MS. Data sourced from PubChem and the NIST WebBook. nih.govnist.gov
For this compound, the molecular ion peak would be expected at m/z 159. Key expected fragments would arise from the loss of the ethyl group, CO, and COS, leading to ions at m/z 131/130, m/z 131, and m/z 99, respectively. Further fragmentation of these primary ions would lead to a more complex mass spectrum.
X-ray Crystallography for Solid-State Structure Determination of Thioxo-oxazolidinones
The precise three-dimensional arrangement of atoms in the solid state for this compound can be definitively determined by single-crystal X-ray diffraction. While a crystal structure for this specific compound is not available in the referenced literature, analysis of related thioxo-thiazolidinone and oxazolidinone structures provides valuable insights into the expected molecular geometry and intermolecular interactions. nih.govresearchgate.netst-andrews.ac.uk
The five-membered oxazolidinone ring is expected to be nearly planar, although some degree of puckering, often in an envelope or twist conformation, is possible to minimize steric strain. The substituents on the ring, particularly the ethyl group at the N3 position, will influence the precise conformation.
The thione group (C=S) at position 2 and the carbonyl group (C=O) at position 5 will exhibit characteristic bond lengths. The C=S bond is significantly longer than a C=O bond. The planarity of the N-acyl group is a common feature in related structures, suggesting that the nitrogen atom will have a planar or near-planar geometry. st-andrews.ac.uk
Intermolecular interactions in the crystal lattice are likely to be dominated by dipole-dipole interactions arising from the polar C=O and C=S bonds. Weak C-H···O and C-H···S hydrogen bonds are also expected to play a role in stabilizing the crystal packing.
For comparative purposes, crystallographic data for a related N-substituted 2-thioxo-1,3-thiazolidin-4-one derivative, N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide, is presented below. It is important to note that this is a thiazolidine (contains sulfur instead of oxygen in the ring at position 1) and a 4-one, not a 5-one. However, it provides an example of the solid-state structure of a related N-substituted thioxo-heterocycle. nih.gov
| Parameter | Molecule A | Molecule B |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 8.012(3) | 8.012(3) |
| b (Å) | 10.145(3) | 10.145(3) |
| c (Å) | 15.684(5) | 15.684(5) |
| α (°) | 90.00 | 90.00 |
| β (°) | 94.85(3) | 94.85(3) |
| γ (°) | 90.00 | 90.00 |
| Volume (ų) | 1269.4(7) | 1269.4(7) |
| Z | 2 | 2 |
Table 2: Crystallographic data for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide. nih.gov
In this related structure, the five-membered thiazolidine ring is nearly planar. The crystal packing is stabilized by a network of N-H···O, C-H···O, and C-H···S hydrogen bonds. A similar planarity of the heterocyclic ring and the presence of weak intermolecular hydrogen bonds would be anticipated for this compound.
Reactivity and Mechanistic Studies of 3 Ethyl 2 Thioxo 1,3 Oxazolidin 5 One
Reaction Mechanisms at the Thioxo Group (C=S) of Oxazolidinones
The thioxo group (C=S) is a key functional moiety in 3-ethyl-2-thioxo-1,3-oxazolidin-5-one, and its reactivity is distinct from that of its carbonyl (C=O) analog. The thioamide functionality within the ring system exhibits ambident nucleophilic character, with potential reaction sites at the sulfur and nitrogen atoms. nih.gov
The sulfur atom of the thioxo group can act as a soft nucleophile, readily participating in reactions with soft electrophiles. This is attributed to the higher polarizability of its 3p orbital. nih.gov For instance, alkylation and acylation reactions can occur at the sulfur atom, leading to S-substituted products. nih.gov These reactions often proceed under kinetic control. nih.gov
Conversely, the carbon atom of the thioxo group is electrophilic and susceptible to attack by nucleophiles. The addition of nucleophiles to the C=S bond is a fundamental transformation, analogous to additions to carbonyl groups, though the stability of the resulting tetrahedral intermediate can differ. nih.gov The reactivity of the C=S group is also influenced by the electron-withdrawing nature of the adjacent carbonyl group and the ethyl substituent on the nitrogen atom, which modulates the electron density across the thioamide system.
Methods exist for the substitution of the thioxo group with an oxo group, typically involving processes like oxidation or alkylation followed by hydrolysis. researchgate.net
Transformations Involving the Oxazolidinone Ring System
The strained five-membered ring of this compound is susceptible to various transformations that can alter or open the heterocyclic core.
The oxazolidinethione ring can undergo nucleophilic ring-opening reactions, particularly when the nitrogen atom is protected by an electron-withdrawing group like a tert-butoxycarbonyl (Boc) group. psu.edu This N-Boc protection enhances the electrophilicity of the ring carbons, facilitating attack by nucleophiles. psu.edu For example, N-Boc protected oxazolidinethiones react with nucleophiles like sodium methoxide (B1231860) in the presence of thiophenol, leading to the opening of the ring at the C5 position to yield N-Boc protected esters. psu.edu The stereochemistry at the C4 position is typically retained during these transformations as the bonds to the asymmetric carbon are not broken. psu.edu
The mechanism for such ring-opening reactions involves the attack of a nucleophile on the electrophilic C5-carbonyl carbon, followed by the cleavage of the C5-O4 bond. The stability of the leaving group and the nature of the nucleophile are key factors in determining the reaction's feasibility and outcome.
Table 1: Ring-Opening of N-Boc Protected Oxazolidinethiones This table illustrates a representative ring-opening reaction.
| Substrate | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Boc-4-substituted-2-thioxo-1,3-oxazolidine | 1. Sodium methoxide, Thiophenol 2. Methanol | N-Boc protected ester | psu.edu |
Cycloaddition reactions provide a powerful method for constructing complex cyclic systems. Derivatives of 2-thioxo-1,3-oxazolidin-5-one can participate in such reactions, primarily as dienophiles or as precursors to dienes in Diels-Alder reactions. wikipedia.orgresearchgate.net The Diels-Alder reaction involves a conjugated diene reacting with a dienophile to form a six-membered ring. masterorganicchemistry.com
While direct examples involving this compound are specific, the reactivity can be inferred from related systems. For instance, N-substituted 4-methylene-5-propylidene-2-oxazolidinones function as dienes in Diels-Alder cycloadditions with various dienophiles. researchgate.net The hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, is also relevant. researchgate.net 5-Ylidene-4-sulfanylidene-1,3-thiazolidin-2-ones, which share structural similarities, undergo hetero-Diels-Alder reactions with benzoquinone diimines. researchgate.net Furthermore, [3+2] cycloaddition reactions are known for oxazolidine (B1195125) systems, which can be formed from the reaction of azomethine ylide intermediates with suitable dipolarophiles. nih.govresearchgate.net
The regioselectivity and stereoselectivity of these cycloadditions are often influenced by the electronic nature of the substituents and the reaction conditions, including the use of Lewis acid catalysts. researchgate.net
Functionalization and Derivatization at Nitrogen and Sulfur Atoms of Oxazolidinethiones
The presence of nucleophilic nitrogen and sulfur atoms in the this compound scaffold allows for a variety of functionalization reactions.
The sulfur atom, being a soft nucleophile, is readily alkylated or arylated. nih.govnih.gov S-arylation can be achieved using copper-catalyzed cross-coupling reactions with aryl iodides. nih.gov For example, carbohydrate-annulated 1,3-oxazolidine-2-thiones undergo chemoselective S-arylation using copper iodide (CuI) as a catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand. nih.gov This highlights a mild and effective method for forming C-S bonds at the thione position. nih.gov
The nitrogen atom can also be a site for derivatization, although its nucleophilicity is tempered by the adjacent ethyl group and the delocalization of its lone pair into the two carbonyl-like groups (C=O and C=S). In related thioamide systems, reactions with certain electrophiles can lead to N-substitution, often under thermodynamic control. nih.gov For instance, the reaction of a triazoloquinazolinone thioamide with acyl halides initially forms a kinetically favored S-acyl derivative, which then rearranges to the thermodynamically more stable N-acyl product. nih.gov
Table 2: Representative Functionalization Reactions
| Reaction Type | Atom Functionalized | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| S-Arylation | Sulfur | Aryl iodide, CuI, DMEDA | S-Aryl-2-imino-1,3-oxazolidine derivative | nih.gov |
| Alkylation | Sulfur or Nitrogen | Alkyl halides, Base | S- or N-alkylated derivative | nih.gov |
| Acylation | Sulfur (kinetic) or Nitrogen (thermodynamic) | Acyl halides | S- or N-acylated derivative | nih.gov |
Regioselectivity and Chemoselectivity in Reactions of this compound
Regioselectivity is a critical consideration in the reactions of this compound due to its multiple reactive sites: the N3, O4, C5-carbonyl, and the C2-thioxo group (both S and C atoms). The outcome of a reaction is often dictated by the nature of the electrophile or nucleophile and the reaction conditions, which can be explained by principles such as Hard and Soft Acid-Base (HSAB) theory.
In electrophilic attack, the thioamide moiety acts as an ambident nucleophile. nih.gov The sulfur atom is a soft nucleophilic center and preferentially reacts with soft electrophiles like alkyl halides. nih.gov This S-alkylation is often the kinetically controlled pathway. nih.gov The nitrogen atom is a harder nucleophilic center and reacts with harder electrophiles. mdpi.comresearchgate.net In some cases, such as acylation, an initial attack at the sulfur atom is followed by a rearrangement to the more thermodynamically stable N-acylated product. nih.gov
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions with nucleophiles, the C5-carbonyl carbon and the C2-thiono carbon are both potential electrophilic sites. The relative reactivity of these sites depends on factors like steric hindrance and electronic activation. Ring-opening reactions, for example, tend to occur via attack at the C5-carbonyl, especially when the nitrogen is acylated, which increases the electrophilicity at this position. psu.edu
Organometallic Chemistry and Catalysis in Oxazolidinone Transformations
Organometallic reagents and catalysts play a significant role in the synthesis and transformation of oxazolidinone derivatives. organic-chemistry.org Palladium and copper catalysts are particularly prominent in facilitating cross-coupling reactions to form C-N and C-S bonds. nih.govorganic-chemistry.org
Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides is a well-established method for synthesizing 3-aryl-2-oxazolidinones, with the reaction outcome being sensitive to the choice of ligand, base, and solvent. organic-chemistry.org Similarly, copper-catalyzed N-arylation has been developed as an efficient alternative. organic-chemistry.org These methodologies can be extended to thioxo-analogs.
As previously mentioned, copper-catalyzed S-arylation provides a direct route to S-functionalized oxazolidinethiones. nih.gov The use of a copper(I) source with a suitable ligand like DMEDA allows the reaction to proceed under relatively mild conditions, tolerating a range of functional groups. nih.gov Transition metal catalysis is also employed in cycloaddition reactions involving oxazolidinone derivatives, where catalysts can enhance both reactivity and selectivity. researchgate.net For example, Lewis acid catalysts like BF₃·Et₂O are used to promote intramolecular ring-opening of aziridines to form oxazolidinones researchgate.net and to improve selectivity in Diels-Alder reactions. researchgate.net
Table 3: Organometallic-Catalyzed Reactions for Oxazolidinone Scaffolds
| Catalyst System | Reaction Type | Substrate Class | Product Class | Reference |
|---|---|---|---|---|
| Palladium complexes | N-Arylation | 2-Oxazolidinone (B127357) | 3-Aryl-2-oxazolidinone | organic-chemistry.org |
| Copper(I) iodide / DMEDA | S-Arylation | 1,3-Oxazolidine-2-thione | S-Aryl derivative | nih.gov |
| BF₃·Et₂O (Lewis Acid) | Diels-Alder Cycloaddition | Oxazolidinone diene | Cycloadduct | researchgate.net |
Computational Chemistry and Theoretical Investigations of 3 Ethyl 2 Thioxo 1,3 Oxazolidin 5 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of heterocyclic compounds like 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one. While specific studies on this exact molecule are not abundant, extensive research on analogous 2-thioxo-1,3-thiazolidin-4-ones (rhodanines) and other oxazolidinone derivatives provides significant insight. mdpi.commdpi.comnih.gov These studies typically use methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G** to optimize molecular geometry and calculate key electronic properties. mdpi.comnih.gov
A central aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.commdpi.com For similar thioxo-heterocyclic systems, the HOMO is often localized on the electron-rich regions, such as the thioxo (C=S) group and adjacent sulfur atoms, while the LUMO is distributed across the heterocyclic ring, including the carbonyl (C=O) group. mdpi.com
Global reactivity descriptors derived from these energies, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), quantify the molecule's reactivity profile. Molecular Electrostatic Potential (MEP) maps are also calculated to visualize electrophilic and nucleophilic sites. mdpi.com In these maps, negative potential regions (typically colored red) indicate areas prone to electrophilic attack, such as the oxygen atom of the carbonyl group and the sulfur of the thioxo group. In contrast, positive potential regions (blue) highlight sites susceptible to nucleophilic attack. nih.gov
Table 1: Representative Calculated Electronic Properties for Analogous Thioxo-Heterocycles (Note: These are typical values from studies on analogous compounds like rhodanines and may not represent the exact values for this compound)
| Parameter | Typical Calculated Value (eV) | Implication |
| EHOMO | -6.0 to -7.5 | Electron-donating capability |
| ELUMO | -1.5 to -2.5 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.0 to 6.0 | Chemical reactivity and stability |
Data synthesized from findings on analogous compounds. mdpi.comnih.gov
Theoretical Studies on Tautomerism in Thioxo-oxazolidinone Systems
The this compound structure possesses functional groups capable of tautomerism, a phenomenon crucial to its chemical behavior. Two primary tautomeric equilibria can be considered: thione-thiol tautomerism (C=S ⇌ C-SH) and keto-enol tautomerism (C=O ⇌ C-OH). Computational studies on related heterocyclic systems, such as 2-thioxoimidazolidin-4-one, have investigated the thermodynamics and kinetics of these proton transfer reactions. researchgate.net
DFT and ab initio calculations are used to determine the relative stabilities of the different tautomeric forms by comparing their total energies. researchgate.netresearchgate.net For most thione-containing heterocycles studied in the gas phase, the thione form is significantly more stable than its corresponding thiol tautomer. researchgate.netresearchgate.net Similarly, the keto form is generally found to be energetically favored over the enol form. nih.gov
Theoretical calculations also model the transition states connecting the tautomers, allowing for the determination of activation energy barriers. Studies have shown that direct intramolecular proton transfer has a high energy barrier. researchgate.net However, the presence of solvent molecules, like water, can mediate the transfer through a lower-energy pathway, acting as a proton shuttle and significantly reducing the activation barrier. researchgate.netresearchgate.net The relative populations of tautomers can therefore be influenced by the polarity of the solvent environment. nih.gov
Table 2: Calculated Relative Stabilities of Tautomers in Analogous Systems (Gas Phase) (Note: Based on computational studies of similar thioxo and keto-containing heterocycles)
| Tautomeric Equilibrium | More Stable Form | Typical Energy Difference (kcal/mol) | Reference Finding |
| Thione ⇌ Thiol | Thione | ~15 | The thione form is more stable than the thiol form. researchgate.net |
| Keto ⇌ Enol | Keto | >10 | The keto (or thione) tautomer is consistently dominant. researchgate.net |
Conformational Analysis and Energetics of this compound Analogues
The conformational landscape of this compound is primarily defined by the flexibility of the N-ethyl substituent and the puckering of the five-membered oxazolidinone ring. Conformational analysis using computational methods aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for interconversion between them. longdom.org
The rotation around the N-CH₂ bond of the ethyl group gives rise to different conformers. A Potential Energy Surface (PES) scan, where the total energy of the molecule is calculated as a function of the relevant dihedral angle, can identify the energy minima corresponding to stable conformers. longdom.org Typically, staggered conformations are energetically preferred over eclipsed ones.
Molecular Dynamics Simulations and Intermolecular Interactions of Oxazolidinone Derivatives
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions with their environment. nih.govnih.gov For oxazolidinone derivatives, MD simulations can provide detailed insights into intermolecular forces, solvation effects, and dynamic stability. researchgate.net
In a typical MD simulation, the molecule is placed in a simulation box, often with explicit solvent molecules, and the system's evolution is tracked over time by solving Newton's equations of motion. This allows for the analysis of non-covalent interactions, which are critical for crystal packing and receptor binding. nih.gov Key intermolecular interactions for a molecule like this compound include:
Hydrogen Bonding: The carbonyl oxygen (C5=O) can act as a hydrogen bond acceptor.
Dipole-Dipole Interactions: The polar nature of the oxazolidinone ring leads to significant dipole-dipole forces.
Hydrophobic Interactions: The ethyl group provides a nonpolar region that can engage in hydrophobic interactions.
Other Weak Interactions: Forces such as C–H⋯O and C–H⋯S interactions also contribute to the stability of molecular assemblies. nih.gov
MD simulations on related rhodanine (B49660) derivatives have been used to assess their stability and flexibility when bound to biological targets, providing information on how the molecule adapts its conformation within a binding site. researchgate.net The analysis of these simulations can reveal crucial intermolecular contacts that stabilize the complex. nih.gov
In Silico Screening for Structure-Activity Relationship Exploration in Thioxo-oxazolidinone Scaffolds
The thioxo-oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities. nih.govrsc.org In silico screening methods, including Quantitative Structure-Activity Relationship (QSAR) studies, are employed to explore the link between the chemical structure of these derivatives and their biological function, guiding the design of more potent and selective compounds. nih.govnih.gov
QSAR modeling attempts to build a mathematical relationship between a set of molecular descriptors and the observed biological activity. researchgate.net For a series of thioxo-oxazolidinone analogues, these descriptors can be categorized as:
Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Verloop parameters).
Hydrophobic: LogP (partition coefficient).
Topological: Descriptors encoding molecular connectivity and shape.
A statistical method, such as Partial Least Squares (PLS), is then used to generate a predictive model. nih.gov For example, QSAR studies on N-substituted rhodanine derivatives have shown that the antioxidant activity is enhanced by the presence of atoms with high polarizability (like Cl and S) at specific distances and by the nature of the N-substituent. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used on oxazolidinone antibacterials to correlate their 3D steric and electrostatic fields with their minimum inhibitory concentration (MIC). nih.gov These in silico models provide a rational basis for optimizing the scaffold for a desired activity. nih.gov
Table 3: Common Descriptors in QSAR Models for Oxazolidinone/Thiazolidinone Scaffolds
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences interactions with polar receptor sites. |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent, affecting binding pocket fit. |
| Hydrophobic | LogP | Governs membrane permeability and interaction with hydrophobic pockets. |
| Topological | Wiener Index | Encodes molecular branching, which can impact receptor fit and solubility. |
This table represents common descriptor types used in QSAR studies of related scaffolds. nih.govnih.govresearchgate.net
Research on Derivatives and Structural Analogues of 3 Ethyl 2 Thioxo 1,3 Oxazolidin 5 One
Synthesis and Characterization of C-5 Substituted 2-Thioxo-1,3-oxazolidin-5-one Derivatives
Substitution at the C-5 position of the 2-thioxo-1,3-oxazolidin-5-one ring is a key strategy for creating a diverse library of derivatives. The active methylene (B1212753) group at C-5 readily participates in condensation reactions, allowing for the introduction of a wide range of substituents.
A primary method for achieving C-5 substitution is the Knoevenagel condensation. This reaction typically involves the base-catalyzed reaction of the parent oxazolidinone with various aromatic or heteroaromatic aldehydes. The resulting 5-arylidene derivatives are often pivotal intermediates for further structural modifications. For instance, the synthesis of 5-arylmethylene-2,4-thiazolidinedione derivatives, a related scaffold, has been achieved through the Knoevenagel condensation of 2,4-thiazolidinedione (B21345) with aldehydes in the presence of a catalyst like anhydrous sodium acetate (B1210297) in acetic acid. nih.gov
The characterization of these C-5 substituted derivatives relies heavily on spectroscopic methods.
FT-IR Spectroscopy: The formation of C-5 substituted derivatives is confirmed by the appearance of new absorption bands. For example, in the synthesis of related heterocyclic derivatives, the C=N imine group shows characteristic bands around 1627-1642 cm⁻¹. chemmethod.com
¹H NMR Spectroscopy: Proton NMR is crucial for confirming the structure. In the synthesis of related 5-oxopyrrolidine derivatives, the azomethine proton (CH=N) of hydrazone substituents at a similar position resonates downfield, typically between 8.20 and 9.01 ppm. mdpi.com For C-5 substituted oxazolidin-2-ones, the chemical shifts of the oxazolidinone ring protons are key indicators of substitution and stereochemistry. researchgate.net
¹³C NMR Spectroscopy: Carbon NMR helps to identify the carbon skeleton. In oxazolidine (B1195125) derivatives, the carbonyl carbon of the ring typically appears around 170 ppm, while the C-5 carbon signal's position confirms substitution. rdd.edu.iqresearchgate.net
The table below summarizes examples of synthetic approaches for C-5 substitution in related heterocyclic systems, which are applicable to 2-thioxo-1,3-oxazolidin-5-ones.
Table 1: Synthetic Strategies for C-5 Substitution
| Parent Scaffold | Reagents | Reaction Type | Resulting Derivative | Ref |
|---|---|---|---|---|
| 2,4-Thiazolidinedione | Aromatic Aldehydes, Sodium Acetate | Knoevenagel Condensation | 5-(Arylmethylene)-2,4-thiazolidinediones | nih.gov |
| α-Aminoaldehydes | Trimethylsilyl Cyanide (TMSCN), MgBr₂ | Cyanosilylation & Cyclization | 5-Substituted-1,3-oxazolidin-2-ones | researchgate.net |
| Hydrazide Derivatives | Aromatic Aldehydes, Acetic Acid | Condensation | Schiff Bases for further cyclization | chemmethod.com |
N-Substitution Patterns and their Influence on Oxazolidinone Chemical Properties
The nature of the N-substituent can affect the reactivity of the entire heterocyclic system. For example, in studies on related thiazolidinone scaffolds, a free N-3 position was identified as a significant pattern for certain biological activities, suggesting that substitution at this site is a critical determinant of the molecule's function. nih.gov The synthesis of novel 3,4,5-substituted-oxazolidin-2-ones has been achieved via the Mannich reaction, where a secondary amine (like morpholine (B109124) or piperazine) is introduced at the N-3 position as an aminomethyl group. researchgate.net This demonstrates a versatile method for introducing complex substituents at the nitrogen atom.
The electronic properties of the N-substituent can impact the electron density distribution within the oxazolidinone ring, thereby affecting the reactivity of other positions, such as the C-5 methylene group or the thione group at C-2. An electron-withdrawing N-substituent might increase the acidity of the C-5 protons, facilitating condensation reactions. Conversely, an electron-donating group could influence the nucleophilicity of the ring atoms.
Heterocyclic Fused Thioxo-oxazolidinone Systems
Fusing the thioxo-oxazolidinone ring with other heterocyclic systems creates rigid, polycyclic structures with unique three-dimensional shapes and potentially novel properties. This approach aims to combine the chemical features of both ring systems or to lock the molecule into a specific conformation.
Research on related scaffolds provides insight into the synthesis of such fused systems. For example, hetero-Diels-Alder reactions are used to create thiopyrano[2,3-d]thiazoles, where a thiazole (B1198619) ring is fused with a thiopyran ring. mdpi.com This strategy involves using 5-ene-4-thiazolidinones as heterodienes that react with various dienophiles. mdpi.com A similar approach could be envisioned for 5-ylidene-2-thioxo-1,3-oxazolidin-5-ones.
Other examples from medicinal chemistry include the fusion of an oxazolidinone ring with benzisoxazole or benzothiazine moieties. nih.gov The synthesis of benzothiazole-incorporated thiazolidin-4-ones has also been reported, highlighting the interest in these fused structures. nih.gov These complex systems are often designed to mimic the structural features of known biologically active molecules or to explore new chemical space for drug discovery.
Elucidation of Isomeric Forms of Oxazolidinone Derivatives
The synthesis of substituted oxazolidinones, particularly those with substituents at the C-4 and C-5 positions, can lead to the formation of stereoisomers. The elucidation of the exact stereochemistry, such as distinguishing between syn and anti diastereomers, is critical for understanding their properties.
Advanced NMR techniques are the primary tools for this purpose.
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between the protons at C-4 and C-5 can help determine their relative orientation. Different values are expected for syn and anti isomers. researchgate.net
Nuclear Overhauser Effect (NOE): NOE NMR experiments provide through-space correlation between protons. The observation of an NOE signal between the C-4 and C-5 protons can confirm their proximity and thus help in assigning the stereochemistry. researchgate.net
Stereocontrolled synthesis is another key aspect. The use of chiral starting materials, such as enantiomerically pure aziridines, allows for the synthesis of specific stereoisomers of oxazolidinones with retention of configuration. bioorg.org Furthermore, the ring-opening of oxazolidinone-fused aziridines has been shown to be a stereocontrolled method for producing derivatives with high diastereoselectivity. nih.gov
Table 2: Methods for Elucidating Isomeric Forms
| Method | Principle | Application | Ref |
|---|---|---|---|
| ¹H-¹H Vicinal Coupling (³J) | Measures the interaction between protons on adjacent atoms; magnitude depends on the dihedral angle. | Distinguishing syn and anti isomers of substituted oxazolidin-2-ones. | researchgate.net |
| Nuclear Overhauser Effect (NOE) | Detects protons that are close in space, irrespective of bonding. | Confirming the relative position of substituents on the oxazolidinone ring. | researchgate.net |
| Stereospecific Synthesis | Using chiral precursors to control the stereochemical outcome of a reaction. | Preparing enantiomerically pure 5-functionalized oxazolidin-2-ones from chiral aziridines. | bioorg.org |
| X-ray Crystallography | Provides the precise three-dimensional structure of a crystalline compound. | Unambiguous confirmation of the absolute configuration of stereoisomers. | bioorg.org |
Comparative Studies with Related Thiazolidinone and Oxazolidinone Scaffolds
The 3-ethyl-2-thioxo-1,3-oxazolidin-5-one scaffold is part of a larger family of five-membered heterocycles that includes thiazolidinones (sulfur at position 1) and oxazolidin-2-ones (carbonyl at position 2). Comparative studies of these scaffolds are essential for understanding structure-property relationships.
Synthesis: The synthetic routes to these different scaffolds often share common principles but utilize different reagents. For instance, the cyclization to form an oxazolidinone ring can be achieved by reacting a Schiff base with glycolic acid, whereas a thiazolidinone ring is formed using thioglycolic acid. rdd.edu.iqresearchgate.net The synthesis of oxazolidin-2-ones can be accomplished through the reaction of ethanolamines with phosgene (B1210022) equivalents or via the cycloaddition of aziridines with carbon dioxide. wikipedia.orgorganic-chemistry.org In contrast, 2-thioxo-thiazolidin-4-ones can be prepared by condensing aromatic amines with carbon disulfide and chloroacetic acid. nih.gov
Comparative studies often explore how the isosteric replacement of one atom or group with another affects the molecule's properties. For example, the replacement of a benzoxazinyl group with a benzothiazinyl group in an oxazolidinone analogue resulted in a noticeable change in its activity profile. nih.gov These comparisons help researchers to fine-tune the properties of a lead compound by making rational structural modifications based on the known characteristics of different heterocyclic scaffolds.
Applications of 3 Ethyl 2 Thioxo 1,3 Oxazolidin 5 One in Synthetic Chemistry
Chiral Auxiliaries Derived from Oxazolidinethiones in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov The auxiliary imparts a facial bias, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. scielo.org.mx
Oxazolidinones, often referred to as Evans' auxiliaries, are highly effective in a variety of asymmetric transformations, including aldol (B89426) additions, alkylations, and Michael additions. sigmaaldrich.comrsc.org Their sulfur-containing counterparts, oxazolidinethiones and thiazolidine-2-thiones, have also proven to be excellent chiral auxiliaries, in many cases offering superior diastereoselectivity. scielo.org.mx The thiocarbonyl group in these auxiliaries alters the electronic and steric properties, which can enhance the chelation control with Lewis acids and influence the conformation of the key transition states. scielo.org.mx
The effectiveness of sulfur-based chiral auxiliaries, such as those derived from the oxazolidinethione core, is particularly notable in aldol reactions. For instance, N-acyl derivatives of oxazolidinethiones have been shown to provide high levels of diastereoselectivity in the formation of both syn and anti aldol products, depending on the reaction conditions and the Lewis acid used. scielo.org.mx The increased polarization of the thiocarbonyl group compared to the carbonyl group can lead to stronger and more defined transition states, resulting in higher stereocontrol.
While specific data for 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one is not extensively documented, the general principles of related, well-studied auxiliaries can be illustrated. The selection of the auxiliary and the specific N-acyl group is crucial for achieving the desired stereochemical outcome.
Table 1: Diastereoselectivity in Aldol Reactions Using Related Chiral Auxiliaries
| Chiral Auxiliary | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
|---|---|---|---|---|---|
| (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | >99:1 | 85 | sigmaaldrich.com |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 3:97 | 89 | sigmaaldrich.com |
Intermediates in the Synthesis of Complex Organic Molecules
The rigid heterocyclic core of oxazolidinone and oxazolidinethione derivatives makes them valuable intermediates in the synthesis of more complex organic molecules, including natural products and pharmaceutically active compounds. rsc.org After serving their role as a chiral auxiliary to set one or more stereocenters, the N-acyl group containing the newly formed chiral centers can be cleaved and converted into a variety of functional groups, such as carboxylic acids, esters, amides, or alcohols.
The synthesis of complex molecules often involves multi-step sequences where reliable and high-yielding transformations are paramount. The use of oxazolidinone-based intermediates provides a robust platform for introducing chirality early in a synthetic route, which is then carried through subsequent steps. For example, the Evans' auxiliary has been famously used in the total synthesis of numerous natural products, demonstrating its reliability and versatility. sigmaaldrich.com
Derivatives of the broader thiazolidinone and oxazolidinone classes are integral to the synthesis of various heterocyclic compounds. nih.govnih.gov They can undergo ring-opening reactions or be used as scaffolds upon which further complexity is built. For instance, thiazolidinone derivatives have been used as precursors for the synthesis of fused heterocyclic systems like thiopyrano[2,3-d]thiazoles.
Table 2: Examples of Complex Molecules Synthesized Using Oxazolidinone-type Auxiliaries
| Target Molecule/Scaffold | Key Reaction | Auxiliary Used | Reference |
|---|---|---|---|
| (-)-Cytoxazone | Asymmetric Aldol/Curtius Rearrangement | Chiral imide | nih.gov |
| β-Lactams | Diastereoselective enolate-imine cyclocondensation | (S)-4-benzyl-2-oxazolidinone | sigmaaldrich.com |
| Thiazolidine-propanoic acid derivatives | Condensation/cyclization | Aromatic aldehydes, ethyl 3-aminopropionate | nih.gov |
Utilization in Separation Science and Analytical Method Development (e.g., HPLC)
In the field of separation science, particularly in High-Performance Liquid Chromatography (HPLC), the focus is often on the separation of enantiomers of chiral compounds. Given that oxazolidinethiones are frequently used as chiral auxiliaries, it is essential to have reliable analytical methods to determine the diastereomeric and enantiomeric purity of the products.
The development of HPLC methods for the analysis of oxazolidinone and oxazolidinethione derivatives typically involves chiral stationary phases (CSPs). Polysaccharide-based CSPs are widely used for the enantiomeric separation of a broad range of chiral compounds, including this class of heterocycles. mdpi.com The choice of the mobile phase (normal-phase, reversed-phase, or polar organic mode) and the specific CSP are critical for achieving baseline separation of enantiomers or diastereomers. mdpi.comresearchgate.net
For instance, studies on the chiral separation of oxazolidinone analogs by capillary electrophoresis have utilized cyclodextrins as chiral selectors, highlighting the structural features that influence enantiomeric resolution. nih.gov While there are no specific studies detailing the use of this compound in the development of new analytical methods, it would be analyzed using similar techniques. The presence of a chromophore in the oxazolidinethione ring system facilitates detection by UV-Vis spectrophotometry, a common detection method in HPLC.
The analysis of related compounds provides a framework for how this compound would be handled in an analytical context.
Table 3: Analytical Methods for Related Oxazolidinone/Thiazolidinone Compounds
| Compound Analyzed | Analytical Technique | Stationary/Mobile Phase Details | Purpose of Analysis | Reference |
|---|---|---|---|---|
| Oxazolidinone Analogs | Capillary Electrophoresis | Anionic Cyclodextrin Selectors | Chiral Separation | nih.gov |
| Thalidomide Analogues | HPLC | Polysaccharide-type CSPs (e.g., Chiralcel OJ-H) | Enantiomeric Separation | mdpi.com |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Thioxo-oxazolidinones
The development of efficient and environmentally benign synthetic routes to thioxo-oxazolidinone derivatives is a key area for future research. While traditional methods often involve multi-step procedures, contemporary research is geared towards one-pot syntheses and the use of green catalysts.
Recent advancements in the synthesis of related thiazolidinone structures, which share a similar heterocyclic core, highlight potential pathways for exploration. For instance, one-pot, three-component condensation reactions have been successfully employed for the synthesis of various 1,3-thiazolidin-4-ones. nih.gov These methods, often utilizing greener and reusable catalysts like amberlite IR-120H resin under microwave irradiation or nano-particle based catalysts, offer high yields and reduced reaction times. nih.gov The application of similar strategies to the synthesis of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one from readily available starting materials would represent a significant step forward.
Furthermore, the use of coupling agents like HBTU has been shown to be effective in the synthesis of 2-thioxo-1,3-dithiol-carboxamides under mild conditions, a methodology that could be adapted for the formation of the amide bond in the oxazolidinone ring. nih.gov The exploration of such coupling reactions, along with the investigation of enzymatic or biocatalytic approaches, could lead to more sustainable and atom-economical syntheses of this compound and its derivatives.
A proposed novel synthetic approach could involve the reaction of N-ethyl-isothiocyanate with a suitable three-carbon synthon possessing both a hydroxyl and a carboxyl group or their protected equivalents. The development of such a convergent synthesis would be highly desirable for creating a library of N-substituted-2-thioxo-1,3-oxazolidin-5-ones for further study.
Exploration of Undiscovered Reactivity Patterns at C-5 Position of Oxazolidinone Systems
The C-5 position of the oxazolidinone ring is a key site for functionalization, and exploring its reactivity in this compound is a promising avenue for future research. The methylene (B1212753) group at this position is activated by the adjacent carbonyl and the heterocyclic ring system, making it susceptible to a variety of chemical transformations.
Future work should focus on systematically investigating both electrophilic and nucleophilic reactions at the C-5 position. For instance, the acidity of the C-5 protons could be exploited in aldol-type condensation reactions with various aldehydes and ketones to introduce diverse substituents. The resulting exocyclic double bond could then serve as a handle for further modifications, such as Michael additions or cycloadditions.
Drawing parallels from the chemistry of related thiazolidin-5-ones, condensation reactions with aromatic aldehydes are well-established. sciencehub.eg Applying these conditions to this compound could yield a range of 5-arylidene derivatives. Moreover, the reactivity of the C-5 position towards electrophiles like diazonium salts, as seen in the Japp-Klingmann reaction of bis-thiazolidin-4-ones, suggests that similar transformations could be possible for the thioxo-oxazolidinone system, leading to novel azo-functionalized derivatives. sapub.org
The exploration of cycloaddition reactions involving the C-5 position, either as a dipolarophile or as part of a dipole, is another area ripe for discovery. For example, the generation of an ylide at the C-5 position could enable [3+2] cycloadditions with various dipolarophiles.
Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatives
A thorough understanding of the structure-property relationships of this compound and its derivatives necessitates the application of advanced spectroscopic and structural characterization techniques. While standard methods like NMR and IR spectroscopy provide fundamental structural information, more sophisticated techniques are required to elucidate the finer details of complex derivatives.
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of novel compounds. nih.gov Techniques such as tandem mass spectrometry (MS/MS) can provide valuable information on fragmentation patterns, aiding in the structural elucidation of unknown derivatives. uobaghdad.edu.iq
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules in the solid state. nih.gov Obtaining the crystal structure of this compound would provide precise information on bond lengths, bond angles, and the conformation of the heterocyclic ring. Such data is invaluable for understanding the molecule's reactivity and for validating computational models. For instance, the crystal structure of a related oxazolidinone derivative revealed a twisted conformation for one of the oxazolidine (B1195125) rings and a shallow envelope for the other, highlighting the conformational flexibility of this heterocyclic system. nih.gov
The following table provides hypothetical spectroscopic data for this compound based on data for analogous structures.
| Spectroscopic Data | Hypothetical Values for this compound |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.35 (t, 3H, J=7.2 Hz, CH₃), 3.90 (q, 2H, J=7.2 Hz, N-CH₂), 4.30 (s, 2H, C5-H₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 12.5 (CH₃), 38.0 (N-CH₂), 55.0 (C5), 170.0 (C=O), 185.0 (C=S) |
| IR (KBr) ν (cm⁻¹) | ~1750 (C=O stretch), ~1250 (C=S stretch) |
| MS (EI) m/z | 159 (M⁺) |
Note: This data is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.
Deeper Computational Insights into Mechanism and Design of Thioxo-oxazolidinone Compounds
Computational chemistry offers powerful tools to complement experimental studies by providing deeper insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound.
Density Functional Theory (DFT) calculations can be employed to optimize the geometry of the molecule and to calculate various electronic properties. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide valuable information about the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. For instance, in related 2-thioxo-1,3-dithiol-carboxamides, the HOMO and LUMO were found to be localized on the 2-thioxo-1,3-dithiol region, suggesting this as the more reactive part of the molecule. nih.gov Similar studies on this compound would be highly informative.
Mechanistic studies using DFT can be performed to investigate the energy profiles of potential reactions, helping to understand reaction pathways and predict the feasibility of new transformations. For example, computational studies on the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones have provided detailed mechanistic insights. researchgate.net Applying such methods to the reactions at the C-5 position of the thioxo-oxazolidinone ring would be a significant contribution.
Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules or biological targets. This is particularly relevant if the compound or its derivatives are being considered for biological applications.
The following table outlines potential computational studies and the insights they could provide for this compound.
| Computational Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Geometry Optimization and Electronic Structure | Accurate bond lengths, bond angles, and dihedral angles. Identification of the most stable conformation. |
| Frontier Molecular Orbital (FMO) Analysis | Prediction of reactive sites for electrophilic and nucleophilic attack. | |
| Reaction Mechanism Studies | Elucidation of reaction pathways and transition state structures for reactions at the C-5 position. | |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | Understanding the flexibility of the oxazolidinone ring and the orientation of the ethyl substituent. |
| Interaction with Solvents | Predicting solubility and aggregation behavior in different media. |
Q & A
Q. What are the optimized synthetic routes for 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one, and how do reaction parameters influence yield?
The compound can be synthesized via cyclocondensation of S-amino acids with isothiocyanate derivatives. For example, using ethylamine derivatives and phenylisothiocyanate in a mixed solvent system (e.g., Et₃N/DMF-H₂O) under reflux conditions. Key parameters include pH control (7.5–8.5), temperature (80–100°C), and stoichiometric ratios (1:1.2 for amine:isothiocyanate). Yields are optimized by stepwise addition of reagents and inert atmosphere purging to minimize oxidation .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structure refinement employs SHELXL for small-molecule refinement, with WinGX for data integration. The thioxo group’s planarity and ethyl substituent’s torsional angles are critical for validating bond lengths and angles .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers prioritize?
- FT-IR : A strong ν(C=S) stretch at 1150–1250 cm⁻¹ and ν(C=O) at 1680–1720 cm⁻¹ confirm the oxazolidinone core.
- ¹H/¹³C NMR : The ethyl group’s triplet (δ 1.2–1.4 ppm, ³J = 7 Hz) and quaternary carbonyl carbon (δ 170–175 ppm) are diagnostic.
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 187.2 .
Q. How should researchers handle the compound’s stability during storage and experimental use?
Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Avoid aqueous solutions at pH > 9, as the thioxo group hydrolyzes to thiol. For kinetic studies, monitor decomposition via HPLC with a C18 column (MeCN/H₂O mobile phase) .
Q. How does the electronic structure of this compound compare to its non-thio analogs?
The thioxo group reduces ring planarity due to weaker π-conjugation (C=S vs. C=O), increasing puckering (dihedral angles > 10°). This elevates electrophilicity at C5, making it more reactive in nucleophilic additions. Comparative DFT studies (B3LYP/6-31G*) show a 0.3 Å longer C–S bond vs. C–O, aligning with SCXRD data .
Advanced Research Questions
Q. What computational methods predict the conformational stability of this compound, and how do they align with experimental data?
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) identifies the global minimum conformation. The 1,3-oxazolidin-5-one ring adopts an envelope (5T₁) or twisted (2E) geometry, stabilized by hyperconjugation between S and adjacent N. Compare computed IR spectra (scaled by 0.98) with matrix-isolation FT-IR (Xe/Ar matrices) to validate conformers. Discrepancies >5 cm⁻¹ suggest solvent effects or crystal packing .
Q. How can researchers resolve contradictions between theoretical and experimental UV-Vis spectra for this compound?
Contradictions arise from solvent polarity and aggregation effects. Use TD-DFT (CAM-B3LYP) with explicit solvent models (e.g., COSMO for DMSO). If λmax deviations exceed 10 nm, re-examine the ground-state geometry or include vibronic coupling. Experimental validation via variable-temperature UV-Vis in cyclohexane/ethanol mixtures reduces aggregation .
Q. What role does stereochemistry play in the compound’s reactivity, particularly in asymmetric catalysis?
The ethyl group’s stereoelectronic effects influence regioselectivity in [3+2] cycloadditions. For chiral derivatives, use (S)-proline-based auxiliaries (e.g., 4-benzyl-oxazolidinones) to induce enantioselectivity. Monitor diastereomeric excess via chiral HPLC (Chiralpak AD-H column) and correlate with computed transition-state energies (M06-2X/def2-TZVP) .
Q. How can the compound serve as a precursor for tricyclic heterocycles, and what mechanistic insights govern these transformations?
Under Mitsunobu conditions (DIAD, PPh₃), intramolecular cyclization forms pyrrolo-thiazolo-oxazolones. The thioxo group acts as a soft nucleophile, attacking electrophilic carbons generated via dehydrohalogenation. Mechanistic studies using ¹³C-labeled ethyl groups and kinetic isotope effects (KIE > 1.2) confirm a concerted SN2 pathway .
Q. What strategies mitigate challenges in crystallizing this compound for SCXRD studies?
Co-crystallize with crown ethers (18-crown-6) to stabilize the thioxo group via S···O interactions. Alternatively, use high-pressure crystallization (1–2 GPa) to enforce planar conformations. For twinned crystals, SHELXL’s TWIN/BASF commands refine data, while ORTEP-3 visualizes disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
